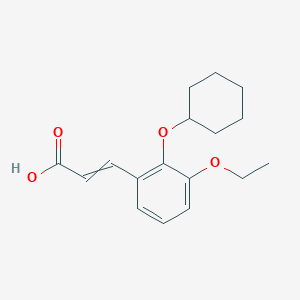
3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid is an organic compound that belongs to the class of acrylic acids It is characterized by the presence of a cyclohexyloxy group and an ethoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the hydroboration of alkenes or alkynes to form organoborane intermediates, which can then be converted to the desired product through subsequent reactions . The choice of reagents and reaction conditions can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of acrylic acid derivatives, including this compound, often involves the catalytic oxidation of propene to acrylic acid via acrolein . This method has largely supplanted older techniques such as acrylonitrile hydrolysis and the modified Reppe process due to its efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid undergoes various types of chemical reactions, including:
Addition Reactions: The presence of the acrylic acid moiety allows for addition reactions with nucleophiles and active hydrogen compounds.
Polymerization: The compound can undergo radical-initiated polymerization, which is highly exothermic and can be catalyzed by heat, light, and peroxides.
Substitution Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For addition reactions, nucleophiles such as amines and alcohols are commonly used.
Radical Initiators: For polymerization, radical initiators such as benzoyl peroxide and azobisisobutyronitrile (AIBN) are employed.
Electrophiles: For substitution reactions, electrophiles such as halogens and nitro groups are used.
Major Products Formed
The major products formed from these reactions include various substituted acrylic acid derivatives, polymers, and functionalized aromatic compounds .
科学研究应用
3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid involves its interaction with various molecular targets and pathways. The acrylic acid moiety can participate in Michael addition reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules . This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds to 3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid include other acrylic acid derivatives such as:
2-Propenoic acid:
Methacrylic acid: A derivative of acrylic acid with a methyl group on the alpha carbon.
Crotonic acid: An unsaturated carboxylic acid with a trans double bond.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclohexyloxy and ethoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
属性
IUPAC Name |
3-(2-cyclohexyloxy-3-ethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-2-20-15-10-6-7-13(11-12-16(18)19)17(15)21-14-8-4-3-5-9-14/h6-7,10-12,14H,2-5,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUZHCLJVOYYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OC2CCCCC2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B11723415.png)

![N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide](/img/structure/B11723421.png)








![1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11723461.png)

